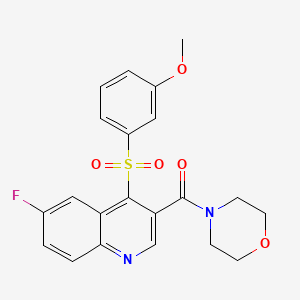

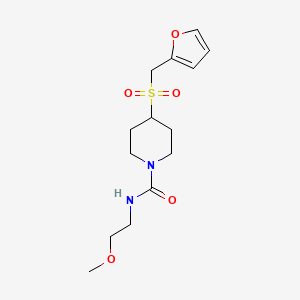

![molecular formula C17H17BrN2O5S B2808559 3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1903195-49-2](/img/structure/B2808559.png)

3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

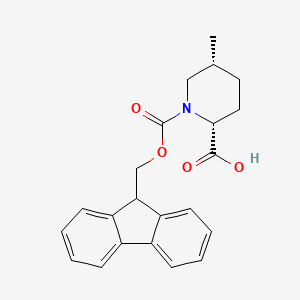

The compound “3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains a pyridine ring, a pyrrolidine ring, and a 2,3-dihydrobenzo[b][1,4]dioxin ring . The molecule also contains functional groups such as bromo, sulfonyl, and oxy groups .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the structures of similar compounds . It contains a pyridine ring, a pyrrolidine ring, and a 2,3-dihydrobenzo[b][1,4]dioxin ring . The bromo, sulfonyl, and oxy groups are attached at specific positions on these rings .Scientific Research Applications

Synthesis and Biological Activity

- The synthesis of novel heterocyclic compounds, including pyridines and pyrazoles, has been reported, showcasing the diversity of chemical reactions and the potential for producing compounds with significant biological activity. These syntheses involve various strategies, including one-pot reactions and the use of different catalysts and conditions to achieve the desired products. For instance, magnetically separable graphene oxide anchored sulfonic acid was utilized as a catalyst for synthesizing pyrazolo[3,4-b]pyridine derivatives, indicating the efficiency of novel catalysts in facilitating complex reactions (Zhang et al., 2016).

Antibacterial and Antioxidant Applications

- Several studies have focused on evaluating the antibacterial and antioxidant properties of synthesized compounds. For example, new 4-pyrrolidin-3-cyanopyridine derivatives were investigated for their antimicrobial activity against a wide range of bacteria, demonstrating the potential of novel synthetic compounds in contributing to antibacterial research (Bogdanowicz et al., 2013). Additionally, compounds containing bromophenols were synthesized and showed significant antioxidant activities, suggesting their potential use as natural antioxidant agents (Rezai et al., 2018).

Enzyme Inhibition for Therapeutic Applications

- The research into enzyme inhibitors has yielded promising results, with several compounds being evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These studies are crucial for the development of therapeutic agents for diseases such as Alzheimer's and diabetes. For instance, isatin 1,2,3-triazoles were synthesized and found to be potent inhibitors against caspase-3, showing competitive inhibitory mechanisms and suggesting potential therapeutic applications (Jiang & Hansen, 2011).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of 2,3-dihydrobenzo[b][1,4]dioxin , which is used as a biochemical reagent in life science research . .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Derivatives of 2,3-dihydrobenzo[b][1,4]dioxin are often used in biochemical research, suggesting that they may interact with a variety of biochemical pathways .

properties

IUPAC Name |

3-bromo-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O5S/c18-14-2-1-6-19-17(14)25-12-5-7-20(11-12)26(21,22)13-3-4-15-16(10-13)24-9-8-23-15/h1-4,6,10,12H,5,7-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEKMPISXJZKEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

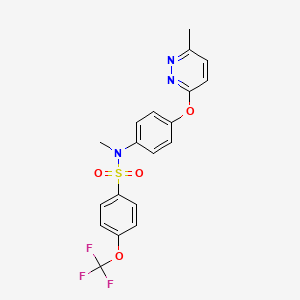

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2808478.png)

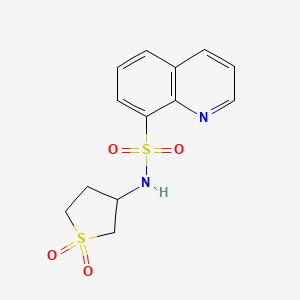

![5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2808480.png)

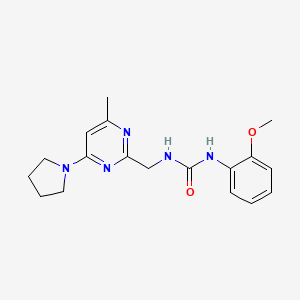

![diethyl 3-methyl-5-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2808489.png)

![N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2808498.png)